5-Bromo-2',3'-dideoxycytidine
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Overview
Description
5-Bromo-2’,3’-dideoxycytidine is a synthetic nucleoside analogue with the molecular formula C₉H₁₂BrN₃O₃. This compound is structurally related to cytidine, a naturally occurring nucleoside, but with modifications that include the absence of hydroxyl groups at the 2’ and 3’ positions and the addition of a bromine atom at the 5 position of the cytosine ring . These structural changes impart unique chemical and biological properties to 5-Bromo-2’,3’-dideoxycytidine, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’,3’-dideoxycytidine typically involves the bromination of 2’,3’-dideoxycytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5-Bromo-2’,3’-dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted nucleosides where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agent used and the reaction conditions.
Scientific Research Applications
5-Bromo-2’,3’-dideoxycytidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. Once incorporated, the bromine atom at the 5 position can participate in various chemical reactions that lead to DNA strand breaks or cross-links . These modifications can interfere with DNA replication and transcription, ultimately leading to cell death. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxycytidine: Similar in structure but with a hydroxyl group at the 3’ position.
2’,3’-Dideoxycytidine: Lacks the bromine atom at the 5 position.
5-Bromo-2’-deoxyuridine: Similar brominated nucleoside but with a uracil base instead of cytosine.
Uniqueness
5-Bromo-2’,3’-dideoxycytidine is unique due to the combination of the bromine atom at the 5 position and the absence of hydroxyl groups at the 2’ and 3’ positions. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
107036-57-7 |
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Molecular Formula |
C9H12BrN3O3 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
4-amino-5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
InChI Key |
KCVDVEDJMJMYNW-CAHLUQPWSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Br |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)Br |
Origin of Product |
United States |
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